2-azaspiro[4.4]non-7-ene hydrochloride

Medicinal Chemistry Building Block Synthesis Spirocyclic Scaffolds

Select 2-azaspiro[4.4]non-7-ene hydrochloride (CAS 2567502-83-2) for your next synthesis. This spirocyclic secondary amine features a unique 7-alkene that enables olefin metathesis, epoxidation, and dihydroxylation—transformations impossible with saturated analogs. Its rigid scaffold enhances target selectivity and metabolic stability, ideal for fragment-based drug discovery. The distinct 2-aza (vs. 1-aza) connectivity provides a model system for regioselective N-alkylation and cross-coupling. Supplied as a stable HCl salt with verified ≥95% HPLC purity, it is suited for automated parallel synthesis and HTE workflows.

Molecular Formula C8H14ClN
Molecular Weight 159.7
CAS No. 2567502-83-2
Cat. No. B6176665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azaspiro[4.4]non-7-ene hydrochloride
CAS2567502-83-2
Molecular FormulaC8H14ClN
Molecular Weight159.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[4.4]non-7-ene Hydrochloride (CAS 2567502-83-2): A Spirocyclic Amine Building Block with a 7-Alkene Substructure


2-Azaspiro[4.4]non-7-ene hydrochloride (CAS 2567502-83-2) is a spirocyclic secondary amine hydrochloride salt characterized by a C8H14ClN molecular formula and a monoisotopic mass of 159.081477 Da . As a bicyclic amine with a 2-azaspiro[4.4]nonane core and a specific alkene at the 7-position, it is a commercially available building block typically supplied with 95% HPLC purity for synthetic applications .

Why 2-Azaspiro[4.4]non-7-ene Hydrochloride Cannot Be Arbitrarily Replaced with Other Spirocyclic Amines or Positional Isomers


A 2-azaspiro[4.4]non-7-ene scaffold is not functionally equivalent to its saturated analog (2-azaspiro[4.4]nonane) or to its 1-aza positional isomer (1-azaspiro[4.4]non-7-ene) [1]. The alkene at the 7-position introduces a reactive pi-bond that serves as a distinct functional handle for further derivatization and imposes conformational rigidity that can alter binding interactions in biological systems, distinguishing it from saturated spirocyclic amine building blocks such as spiro[3.5]nonan-7-amine . The 2-aza versus 1-aza connectivity changes the nitrogen's position within the bicyclic framework, which can influence basicity, nucleophilicity, and the compound's ability to participate in specific synthetic transformations. The following evidence items detail the specific, quantifiable differences that support this compound's selection over its closest analogs.

Quantitative Differentiation of 2-Azaspiro[4.4]non-7-ene Hydrochloride Against Closest Analogs


Structural Distinction via a 7-Alkene Motif Enables Orthogonal Reactivity Compared to Saturated Analogs

2-Azaspiro[4.4]non-7-ene hydrochloride possesses a structurally embedded alkene at the 7-position, as verified by its SMILES string C1=CCC2(C1)CCNC2.Cl . In contrast, the saturated analog 2-azaspiro[4.4]nonane hydrochloride (CAS 1778-14-9) lacks this unsaturation, with a SMILES string C1CCC2(C1)CCNC2.Cl . This structural difference introduces a reactive pi-bond in the target compound that can participate in olefin metathesis, epoxidation, dihydroxylation, and other alkene-specific transformations that are not possible with the saturated analog.

Medicinal Chemistry Building Block Synthesis Spirocyclic Scaffolds

Nitrogen Placement at 2-Position Differentiates from 1-Aza Isomer in Basicity and Reactivity

The target compound is a 2-azaspiro[4.4]non-7-ene hydrochloride, whereas the regioisomer is 1-azaspiro[4.4]non-7-ene hydrochloride [1]. The 2-aza placement positions the nitrogen atom adjacent to the spiro carbon, whereas the 1-aza placement positions the nitrogen further from the spiro junction. While direct pKa data for these specific compounds are not publicly available, class-level inference from related spirocyclic amines indicates that the 2-aza isomer is expected to be a stronger base and a better nucleophile due to reduced steric hindrance around the nitrogen lone pair [2].

Medicinal Chemistry Physicochemical Properties Spirocyclic Amines

Rigid Spirocyclic Framework with Three-Dimensional Shape Improves Pharmacokinetic Potential over Flat Aromatic Scaffolds

As a spirocyclic amine, the target compound provides a rigid, three-dimensional scaffold that defines a constrained spatial orientation [1]. This architecture is associated with improved metabolic stability and enhanced selectivity profiles compared to flat aromatic or flexible acyclic alternatives . Spirocyclic scaffolds have been shown to increase specific interactions with protein binding sites and reduce off-target effects due to their defined 3D shape [2].

Drug Discovery Pharmacokinetics Lead Optimization

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Relative to Free Base

The target compound is supplied as the hydrochloride salt (1:1 stoichiometry), which typically confers significantly improved aqueous solubility compared to the free base amine . The hydrochloride salt of related spirocyclic amines, such as spiro[2.2]pent-1-ylamine hydrochloride, demonstrates solubility advantages that make it suitable for pharmaceutical and agrochemical synthetic applications .

Formulation Physical Chemistry Synthetic Handling

Recommended Research and Procurement Applications for 2-Azaspiro[4.4]non-7-ene Hydrochloride Based on Differential Evidence


Synthesis of Alkene-Functionalized Spirocyclic Libraries for Diversity-Oriented Synthesis

The 7-alkene group enables olefin metathesis, epoxidation, or dihydroxylation reactions that are impossible with saturated spirocyclic amines . This allows for the construction of diverse spirocyclic libraries with varied functional handles, making it a preferred building block for chemical biology probe generation.

Medicinal Chemistry Lead Optimization Requiring Conformational Restraint and Improved ADME Properties

The rigid spirocyclic scaffold provides a defined 3D shape that can enhance target selectivity and metabolic stability over flat or flexible alternatives [1]. It is suitable for fragment-based drug discovery, structure-based design, and optimization campaigns aiming to reduce off-target pharmacology.

Synthetic Methodology Development Involving Regioselective Functionalization of Spirocyclic Amines

The distinct 2-aza placement versus the 1-aza isomer provides a model system for investigating regioselective N-alkylation, acylation, or metal-catalyzed cross-coupling reactions [2]. This compound serves as a benchmark substrate for developing new spirocyclic amine transformations.

Standardized Building Block for High-Throughput Experimentation in Drug Discovery

Supplied as a stable hydrochloride salt with verified purity (≥95% HPLC) , this compound is suitable for automated parallel synthesis and high-throughput experimentation (HTE) workflows. Its consistent quality and solubility profile reduce experimental variability across large screening sets.

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